molecular formula C25H15FO5 B11144030 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate

Cat. No.: B11144030
M. Wt: 414.4 g/mol
InChI Key: CRDODTUDZFFDME-FMCGGJTJSA-N
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Description

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives. This compound is characterized by the presence of a chromene ring fused with a benzofuran moiety, along with a fluorobenzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl under basic conditions, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as acetonitrile or cyclohexane, and catalysts like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate ester group, which can enhance its biological activity and chemical stability.

Properties

Molecular Formula

C25H15FO5

Molecular Weight

414.4 g/mol

IUPAC Name

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate

InChI

InChI=1S/C25H15FO5/c26-18-7-5-16(6-8-18)25(28)30-19-9-10-20-22(13-19)31-23(24(20)27)12-15-11-17-3-1-2-4-21(17)29-14-15/h1-13H,14H2/b23-12-

InChI Key

CRDODTUDZFFDME-FMCGGJTJSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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